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Compound of Interest

1-Butyrylazetidine-3-carboxylic
Compound Name: d
aci

Cat. No.: B1369802

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation required for the structural elucidation of 1-Butyrylazetidine-3-carboxylic acid.
Due to the limited availability of direct experimental data for this specific molecule, this
document outlines a systematic approach based on established spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy. Predicted data, derived from the analysis of its constituent moieties—azetidine-
3-carboxylic acid and a butyryl group—are presented in detailed tables. Furthermore, this guide
furnishes detailed experimental protocols for the synthesis and analysis of the target
compound, serving as a practical resource for researchers in the field of medicinal chemistry
and drug development.

Introduction

1-Butyrylazetidine-3-carboxylic acid is a novel derivative of azetidine-3-carboxylic acid, a
non-proteinogenic amino acid. Azetidine-containing compounds are of significant interest in
medicinal chemistry due to their unique conformational constraints, which can impart favorable
pharmacological properties. The addition of a butyryl group to the azetidine nitrogen introduces
lipophilicity and potential for new biological interactions. Accurate structural confirmation is a
critical first step in the investigation of any new chemical entity. This guide provides a projected
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pathway for the synthesis and definitive structural elucidation of 1-Butyrylazetidine-3-
carboxylic acid.

Proposed Synthesis

A plausible synthetic route to 1-Butyrylazetidine-3-carboxylic acid involves the N-acylation of
azetidine-3-carboxylic acid. This can be achieved by reacting azetidine-3-carboxylic acid with
butyryl chloride in the presence of a suitable base, such as triethylamine, in an appropriate
solvent like dichloromethane.

Azetidine-3-carboxylic acid Butyryl Chloride Triethylamine (Base) Dichloromethane (Solvent)
1 1
H 1
H 1
i i

4
1-Butyrylazetidine-3-carboxylic agid [---------===========mmmmmmmmoooooooooood !

A\

Click to download full resolution via product page
Caption: Proposed synthesis of 1-Butyrylazetidine-3-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Butyrylazetidine-3-
carboxylic acid, based on the known data for azetidine-3-carboxylic acid and butyric acid.[1]

(213141051617 1i8][e]

Predicted *H NMR Data
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. Predicted Chemical
Proton Assignment

_ N Predicted Coupling
Predicted Multiplicity

Shift (ppm) Constant (J, Hz)
H-2, H-4 (Azetidine) 3.8-4.2 Multiplet
H-3 (Azetidine) 3.3-37 Quintet ~8
-COOH 10-12 Broad Singlet
-C(=O)CH2CH2CHs3 22-24 Triplet ~7
-C(=O)CH2CH2CHs 15-17 Sextet ~7
-C(=O)CH2CH2CHs 09-1.0 Triplet ~7

Carbon Assignment

Predicted Chemical Shift (ppm)

-COOH 175 - 185
-C(=O)CH2CH2CHs 170 - 175
C-2, C-4 (Azetidine) 50 - 60
C-3 (Azetidine) 30-40
-C(=O)CH2CH2CHs 35-45
-C(=0O)CH2CH2CHs3 18- 25
-C(=O)CH2CH2CHs 13-15

Predicted Mass Spectrometry Data
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m/z Proposed Fragment
171 [M]* (Molecular lon)
126 [M - COOH]*

100 [M - CaH70O]*

71 [CaH7O]*

43 [CsH7]*

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Vibrational Mode Intensity
2500-3300 O-H stretch (Carboxylic Acid) Broad, Strong
2850-2960 C-H stretch (Aliphatic) Medium-Strong
~1710 C=0 stretch (Carboxylic Acid) Strong

~1640 C=0 stretch (Amide) Strong
1210-1320 C-N stretch Medium

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of 1-
Butyrylazetidine-3-carboxylic acid.

Synthesis of 1-Butyrylazetidine-3-carboxylic Acid

o Materials: Azetidine-3-carboxylic acid, butyryl chloride, triethylamine, dichloromethane
(DCM), 1M HCI, brine, anhydrous sodium sulfate, silica gel.

e Procedure:
1. Dissolve azetidine-3-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.

2. Cool the mixture to 0 °C in an ice bath.
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3. Add triethylamine (2.2 equivalents) dropwise to the solution.

4. Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.

5. Allow the reaction to warm to room temperature and stir for 12-18 hours.
6. Monitor the reaction progress by Thin Layer Chromatography (TLC).

7. Upon completion, quench the reaction with 1M HCI.

8. Separate the organic layer and wash sequentially with water and brine.

9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

10. Purify the crude product by column chromatography on silica gel.
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Caption: Workflow for the synthesis of 1-Butyrylazetidine-3-carboxylic acid.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

'H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a
sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the
expected chemical shift range (0-13 ppm), and a relaxation delay of at least 1 second.

13C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment
is standard. A larger number of scans will be required compared to *H NMR.

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons,
acquire 2D correlation spectra.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-
carbon pairs.

o HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons
separated by two or three bonds.

Mass Spectrometry

Technique: Electrospray lonization (ESI) is a suitable method for this compound.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in both positive and
negative ion modes to identify the molecular ion and common adducts.

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent
ion to match the predicted fragmentation pattern.

Infrared (IR) Spectroscopy
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e Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid

samples.

o Sample Preparation: Place a small amount of the purified compound directly on the ATR

crystal.

e Analysis: Acquire the spectrum over the range of 4000-400 cm~2. Identify the characteristic

peaks corresponding to the functional groups present in the molecule.

Proposed Structure of
1-Butyrylazetidine-3-carboxylic acid
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Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of novel compounds such as 1-Butyrylazetidine-3-carboxylic acid

is fundamental to advancing drug discovery and development. This guide provides a robust

framework for its synthesis and characterization. By combining predictive data analysis with

established experimental protocols, researchers can confidently confirm the structure of this

and similar molecules, paving the way for further investigation into their biological activities.

The presented methodologies and data serve as a valuable resource for scientists engaged in

the synthesis and analysis of new chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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